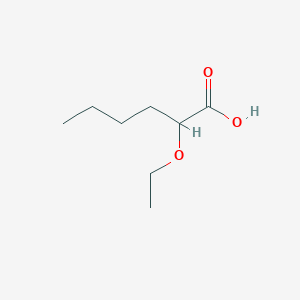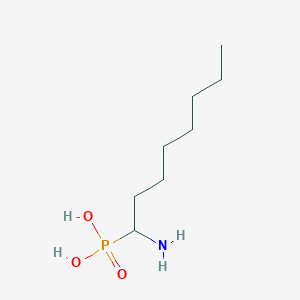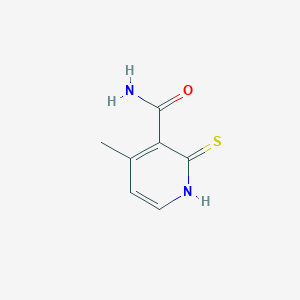
2-Ethoxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-etoxihexanoico es un compuesto orgánico con la fórmula molecular C8H16O3. Es un derivado de ácido carboxílico caracterizado por la presencia de un grupo etoxi unido a la cadena del ácido hexanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 2-etoxihexanoico se puede sintetizar mediante la esterificación del ácido hexanoico con etanol, seguida de hidrólisis. La reacción típicamente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. Las condiciones de reacción incluyen calentar la mezcla bajo reflujo para lograr el producto deseado.
Métodos de producción industrial: En un entorno industrial, el ácido 2-etoxihexanoico se puede producir a través de un proceso similar pero a mayor escala. El uso de reactores continuos y condiciones de reacción optimizadas asegura un alto rendimiento y pureza del producto. El proceso también puede implicar pasos de purificación como la destilación y la cristalización para obtener el compuesto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-etoxihexanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo etoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Reactivos como los halógenos o los nucleófilos pueden facilitar las reacciones de sustitución.
Productos principales formados:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 2-etoxihexanoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de otros compuestos orgánicos.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y su papel en las vías metabólicas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para la síntesis de fármacos.
Industria: Utilizado en la producción de polímeros, recubrimientos y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-etoxihexanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato para enzimas, lo que lleva a la formación de varios metabolitos. Estos metabolitos pueden ejercer efectos biológicos al interactuar con receptores celulares y vías de señalización. El mecanismo exacto puede variar dependiendo de la aplicación específica y el contexto en el que se utiliza el compuesto.
Compuestos similares:
Ácido 2-etilhexanoico: Un compuesto estructuralmente similar con un grupo etilo en lugar de un grupo etoxi.
Ácido hexanoico: El compuesto padre sin ningún sustituyente.
Ácido 2-metilhexanoico: Un compuesto similar con un grupo metilo unido a la cadena del ácido hexanoico.
Comparación: El ácido 2-etoxihexanoico es único debido a la presencia del grupo etoxi, que confiere diferentes propiedades químicas y físicas en comparación con sus análogos.
Comparación Con Compuestos Similares
2-Ethylhexanoic acid: A structurally similar compound with an ethyl group instead of an ethoxy group.
Hexanoic acid: The parent compound without any substituents.
2-Methylhexanoic acid: A similar compound with a methyl group attached to the hexanoic acid chain.
Comparison: 2-Ethoxyhexanoic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-ethoxyhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7(8(9)10)11-4-2/h7H,3-6H2,1-2H3,(H,9,10) |
Clave InChI |
RESDJAQXNNEBIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)


![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)





![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)


